Cas no 2092882-13-6 (3-(2-chloro-3,6-difluorophenyl)prop-2-enal)

3-(2-chloro-3,6-difluorophenyl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chloro-3,6-difluorophenyl)prop-2-enal
- 2092882-13-6
- EN300-1997777
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- Inchi: 1S/C9H5ClF2O/c10-9-6(2-1-5-13)7(11)3-4-8(9)12/h1-5H/b2-1+
- InChI Key: IUMJDAMYXUJJRQ-OWOJBTEDSA-N
- SMILES: ClC1C(=CC=C(C=1/C=C/C=O)F)F
Computed Properties
- Exact Mass: 201.9996988g/mol
- Monoisotopic Mass: 201.9996988g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.6
3-(2-chloro-3,6-difluorophenyl)prop-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997777-10.0g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1997777-0.5g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-1997777-1g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-1997777-2.5g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-1997777-1.0g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1997777-5.0g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1997777-0.1g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-1997777-5g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 5g |
$1821.0 | 2023-09-16 | ||
Enamine | EN300-1997777-10g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-1997777-0.05g |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal |
2092882-13-6 | 0.05g |
$528.0 | 2023-09-16 |
3-(2-chloro-3,6-difluorophenyl)prop-2-enal Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 3-(2-chloro-3,6-difluorophenyl)prop-2-enal
Professional Introduction to Compound with CAS No. 2092882-13-6 and Product Name: 3-(2-chloro-3,6-difluorophenyl)prop-2-enal
The compound with the CAS number 2092882-13-6 and the product name 3-(2-chloro-3,6-difluorophenyl)prop-2-enal represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound includes a chloro substituent at the 2-position of a difluorophenyl ring, which is further connected to an aldehyde group at the prop-2-enal position. This specific arrangement of functional groups makes it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with fluorine and chlorine substituents. These elements are known for their ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. The presence of both chloro and difluorophenyl groups in 3-(2-chloro-3,6-difluorophenyl)prop-2-enal suggests that it may exhibit enhanced pharmacokinetic properties, making it an attractive scaffold for drug design. Specifically, the difluorophenyl moiety has been shown to improve the solubility and bioavailability of drug candidates, while the chloro group can serve as a handle for further chemical modifications.
Recent studies have highlighted the importance of 3-(2-chloro-3,6-difluorophenyl)prop-2-enal in the development of new therapeutic agents. For instance, researchers have explored its potential as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. The aldehyde functionality at the prop-2-enal position allows for facile conjugation with nucleophilic compounds, enabling the creation of novel derivatives with tailored biological activities. This versatility makes it a valuable building block in medicinal chemistry.
The structural features of this compound also make it suitable for investigating its interaction with biological targets. The chloro and difluorophenyl groups can influence how the molecule binds to proteins and enzymes, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects. Furthermore, computational studies have suggested that this compound may exhibit favorable interactions with certain enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One of the most exciting aspects of 3-(2-chloro-3,6-difluorophenyl)prop-2-enal is its potential in combinatorial chemistry and high-throughput screening (HTS). Its modular structure allows for rapid diversification of chemical libraries, which can be screened against large panels of biological targets. This approach has been instrumental in identifying lead compounds for drug development. Additionally, the compound’s stability under various reaction conditions makes it an ideal candidate for automated synthesis protocols, further accelerating the discovery process.
The synthesis of 3-(2-chloro-3,6-difluorophenyl)prop-2-enal involves several key steps that highlight its synthetic utility. The introduction of the chloro group at the 2-position of the difluorophenyl ring is typically achieved through halogenation reactions, which can be performed under controlled conditions to ensure high selectivity. Subsequent functionalization at the prop-2-enal position can be carried out using various organic transformations, such as condensation reactions or oxidation processes. These synthetic strategies demonstrate the flexibility of this compound as a chemical scaffold.
From a pharmacological perspective, 3-(2-chloro-3,6-difluorophenyl)prop-2-enal has shown promise in preclinical studies as a potential therapeutic agent. Its structural features suggest that it may modulate key signaling pathways involved in diseases such as neurodegeneration and autoimmune disorders. While further research is needed to fully elucidate its mechanism of action, these preliminary findings are encouraging and warrant additional investigation.
The role of fluorine and chlorine substituents in enhancing drug-like properties cannot be overstated. These elements have been extensively studied for their ability to improve molecular interactions with biological targets. In particular, the electron-withdrawing nature of fluorine atoms can modulate electronic properties, while chlorine atoms can participate in hydrogen bonding or serve as points for further derivatization. The combination of these effects in 3-(2-chloro-3,6-difluorophenyl)prop-2-enal makes it a compelling candidate for drug discovery efforts.
As research continues to evolve, new methodologies for studying this compound are being developed. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry allow researchers to gain detailed insights into its molecular structure and dynamics. Additionally, computational modeling techniques are being used to predict how it will interact with biological targets at an atomic level. These tools are essential for understanding its potential applications in medicine.
The future prospects for 3-(2-chloro-3,6-difluorophenyl)prop-2-enal are bright indeed. With ongoing research efforts focused on optimizing its synthesis and exploring its pharmacological potential, this compound is poised to make significant contributions to the field of medicinal chemistry. Its unique structural features offer a rich foundation for innovation, making it one of the most exciting compounds in current research.
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